molecular formula C23H32O6 B1655501 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate CAS No. 3751-02-8

17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate

Cat. No. B1655501
CAS RN: 3751-02-8
M. Wt: 404.5 g/mol
InChI Key: AZCNJEFLSOQGST-UHFFFAOYSA-N
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Description

17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is a chemical compound . Its molecular formula is C23H32O6 . The average mass is 404.497 Da and the monoisotopic mass is 404.219879 Da .


Molecular Structure Analysis

The molecular structure of 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate consists of 23 carbon atoms, 32 hydrogen atoms, and 6 oxygen atoms . The structure is complex, with multiple rings and functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate include a density of 1.3±0.1 g/cm3, a boiling point of 577.3±50.0 °C at 760 mmHg, and a flash point of 197.3±23.6 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Steroid Isolation and Synthesis

Studies have focused on the isolation of steroids and the synthesis of compounds for comparison with urinary components in patients with congenital adrenal hyperplasia, demonstrating the metabolic versatility of steroid hormones (Fukushima & Gallagher, 1957). Another research isolated metabolites from urine of patients receiving medroxyprogesterone acetate, showcasing the utility of these compounds in understanding steroid metabolism and potential therapeutic applications (Fukushima et al., 1979).

Metabolic Studies

Research on urinary steroids has provided insights into the metabolism of glucocorticoids, with the identification of new metabolites in a patient with 21-hydroxylase deficiency, elucidating pathways involved in steroid catabolism (Taylor, Curnow, & Shackleton, 1978). Another study focused on the synthesis of potential steroid metabolites in Smith-Lemli-Opitz syndrome, furthering our understanding of adrenal steroid production in congenital disorders (Guo, Wilson, Pang, & Shackleton, 2003).

Biochemical Analysis and Characterization

Steroid derivatives have been isolated and characterized, contributing to the foundational knowledge of steroid chemistry and offering potential pathways for therapeutic application (Schwarz, Ulrich, & Syhora, 1964). Additionally, the preparation of glucuronide derivatives of steroids for biochemical studies has been explored, highlighting the role of these compounds in diagnostic and research contexts (Cooley, Kellie, & Samarajeewa, 1980).

Steroidal Anesthetics and Derivatives

Research into steroidal anesthetics has led to the synthesis of new derivatives, expanding the repertoire of tools available for medical and research applications (Ayres, Newall, & Phillipps, 1975). These studies not only enhance our understanding of steroid biochemistry but also open avenues for the development of novel therapeutic agents.

properties

IUPAC Name

[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCNJEFLSOQGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958604
Record name 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate

CAS RN

3751-02-8
Record name NSC18293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18293
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC8122
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-dihydroxy-5α-pregnane-3,11,20-trione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.048
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
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17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate

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